
S1p receptor agonist 1
説明
イカンベリモドは、化学名1-(2-フルオロ-4-(5-(4-イソブチルフェニル)-1,2,4-オキサジアゾール-3-イル)ベンジル)アゼチジン-3-カルボン酸ヘミハイドレートとしても知られており、次世代の強力なスフィンゴシン-1-リン酸受容体1(S1PR1)モジュレーターです。この化合物は主にその免疫調節特性、特に炎症性腸疾患や多発性硬化症などの自己免疫疾患の治療において開発されています .
製造方法
合成経路と反応条件
イカンベリモドの合成は、市販の前駆体から始まる複数のステップを含みます温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています .
工業生産方法
イカンベリモドの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、スケーラビリティ、費用対効果、環境への持続可能性のために最適化されています。連続フロー化学や自動合成などの高度な技術が、効率の向上と廃棄物の削減に役立つ可能性があります .
化学反応解析
反応の種類
イカンベリモドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、対応する酸化物を形成することができます。
還元: 還元反応は、分子に存在する官能基を修飾するために実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化物が生成される可能性があり、置換反応によってさまざまな置換誘導体が生成される可能性があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of icanbelimod involves multiple steps, starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of icanbelimod follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
Icanbelimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Autoimmune Diseases
S1P receptor agonist 1 has shown efficacy in treating multiple sclerosis (MS) by modulating lymphocyte trafficking. Fingolimod (FTY720), a well-known S1P receptor modulator, acts primarily through S1P receptor 1 to reduce the number of circulating lymphocytes, thereby limiting their migration into the central nervous system and reducing inflammatory damage .
Vascular Disorders
The role of S1P receptor 1 in maintaining vascular stability has led to investigations into its use in treating ocular diseases characterized by abnormal angiogenesis. For instance, ASP4058, an S1P receptor 1/5 selective agonist, demonstrated efficacy in reducing retinal microvascular hyperpermeability and proliferation induced by vascular endothelial growth factor, suggesting potential applications in diabetic retinopathy and age-related macular degeneration .
Fibrosis
Emerging evidence suggests that S1P receptor agonists may also play a role in modulating fibrotic responses. Studies have shown that while some S1P receptor agonists can induce extracellular matrix synthesis, they do not promote myofibroblast differentiation as TGF-β does. This indicates a potential therapeutic avenue for managing fibrotic diseases without the adverse effects typically associated with TGF-β signaling .
Case Studies
作用機序
イカンベリモドは、スフィンゴシン-1-リン酸受容体1(S1PR1)を調節することによりその効果を発揮します。この受容体は、リンパ節から循環系へのT細胞の移動を調節する上で重要な役割を果たしています。S1PR1に結合することにより、イカンベリモドは受容体の内在化を引き起こし、T細胞をリンパ節内に閉じ込め、炎症部位への移動を防ぎます。このメカニズムは、自己免疫疾患における炎症と免疫応答の軽減に役立ちます .
類似化合物との比較
類似化合物
ポネシモド: 類似の免疫調節特性を持つ別のS1PR1モジュレーター。
シポニモド: 多発性硬化症の治療に使用される選択的S1PR1モジュレーター。
オザニモド: 自己免疫疾患に適用されるS1PR1およびS1PR5モジュレーター.
イカンベリモドの独自性
イカンベリモドは、S1PR1に対する高い効力と選択性、S1PR3などの他の受容体サブタイプに対して有意な活性を持たないため、独特です。この選択性により、非特異的受容体モジュレーションに関連する副作用のリスクが軽減されます。さらに、イカンベリモドは臨床試験で有望な結果を示し、非常に効果的な免疫調節薬としての可能性を示しています .
生物活性
Sphingosine 1-phosphate (S1P) receptor agonists, particularly S1P receptor agonist 1 (also known as compound 1), have garnered significant attention in the field of pharmacology due to their diverse biological activities and therapeutic potential in various diseases, including autoimmune disorders and cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on immune cell dynamics, and implications for clinical applications.
Overview of S1P Receptor Agonists
S1P is a bioactive lipid that functions primarily as an extracellular signaling molecule through its interaction with five known G-protein-coupled receptors (S1P1 to S1P5). Among these, this compound selectively activates S1P1, which plays a crucial role in lymphocyte egress from lymphoid tissues and modulating vascular permeability. The therapeutic applications of S1P receptor agonists include the treatment of multiple sclerosis, organ transplantation, and inflammatory diseases.
Lymphocyte Trafficking
This compound is known to trap lymphocytes in secondary lymphoid organs by activating S1P1 receptors. This mechanism is pivotal in controlling lymphocyte circulation and has been linked to the immunosuppressive effects observed in therapies using compounds like fingolimod (FTY720), which is phosphorylated to exert its effects on multiple S1P receptor subtypes .
- In vitro studies have demonstrated that activation of S1P1 leads to internalization of the receptor in lymphocytes, effectively reducing their numbers in peripheral blood while promoting retention in lymphoid tissues .
Endothelial Function
This compound also influences endothelial cells by reducing permeability and enhancing barrier function. Studies indicate that S1P signaling through S1P1 decreases the expression of adhesion molecules such as VCAM-1 and ICAM-1 on endothelial cells, which are critical for leukocyte adhesion and transmigration during inflammation .
- Case Study : In a mouse model of ischemia-reperfusion injury, treatment with an S1P receptor agonist resulted in decreased neutrophil recruitment and reduced endothelial barrier permeability, highlighting its protective role against vascular injury .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other S1P receptor modulators:
Compound | Target Receptor | Biological Effect | Clinical Application |
---|---|---|---|
This compound | S1P1 | Traps lymphocytes; reduces endothelial permeability | Multiple sclerosis; organ transplantation |
Fingolimod (FTY720) | S1P1, S1P3-5 | Lymphopenia; bradycardia; vascular tone modulation | Multiple sclerosis |
BAF312 | Selective for S1P1 | Reduced cardiovascular side effects; effective in MS | Multiple sclerosis |
Research Findings
Recent studies have further elucidated the role of this compound in various biological contexts:
- Autoimmune Diseases : In collagen-induced arthritis models, selective activation of S1P receptors has shown efficacy comparable to traditional immunosuppressants, suggesting a promising role for these compounds in managing autoimmune conditions .
- Fibrosis : Unlike TGF-β, another pro-fibrotic mediator, S1PR agonists did not induce myofibroblast differentiation but did stimulate extracellular matrix synthesis. This indicates a nuanced role for S1PRs in fibrotic processes .
特性
IUPAC Name |
1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIFMTGYWXNIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514888-56-2 | |
Record name | Icanbelimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icanbelimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Icanbelimod in treating ulcerative colitis?
A1: While the provided abstract [] does not delve into the specific mechanism of action of Icanbelimod, it does state that it is an S1P receptor agonist. Generally, S1P receptor agonists like Icanbelimod function by binding to and activating Sphingosine-1-phosphate (S1P) receptors. These receptors are found on lymphocytes (a type of white blood cell) and play a role in lymphocyte trafficking. By activating S1P receptors, Icanbelimod is thought to sequester lymphocytes in lymphoid tissues, preventing them from reaching the gut and thereby reducing inflammation associated with ulcerative colitis.
Q2: What were the key findings of the Phase 2 clinical trial on Icanbelimod for ulcerative colitis?
A2: The provided abstract [] only mentions that the research paper discusses the efficacy and safety of Icanbelimod in adults with moderate to severe ulcerative colitis in the context of a Phase 2, randomized, double-blind, placebo-controlled trial. The specific findings like efficacy results, safety data, and statistical significance are not detailed in the abstract. To gain a comprehensive understanding of the trial results, it would be necessary to review the full publication.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。